An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline: Chemical Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic introduction of a trifluoromethyl (CF3) group onto the quinoline scaffold imparts unique physicochemical properties, enhancing metabolic stability, lipophilicity, and biological target affinity.[1] This document details the compound's chemical structure, properties, synthesis, spectroscopic characterization, and biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
2-(Trifluoromethyl)quinoline is an aromatic heterocyclic compound where a quinoline ring is substituted at the 2-position with a trifluoromethyl group.[2] The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the quinoline core.[3]
Table 1: Chemical Identifiers for 2-(Trifluoromethyl)quinoline
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(trifluoromethyl)quinoline | [2] |
| CAS Number | 347-42-2 | [4][5] |
| Molecular Formula | C₁₀H₆F₃N | [2][4] |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | [2] |
| InChI | 1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | [4][5] |
| InChIKey | YZSRICFIQLVSMQ-UHFFFAOYSA-N |[2][4] |
Physicochemical Properties
The physical and chemical properties of 2-(Trifluoromethyl)quinoline are fundamental to its application in synthesis and drug design.
Table 2: Physicochemical Properties of 2-(Trifluoromethyl)quinoline
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 197.16 g/mol | [2][4] |
| Appearance | Solid | [4][6] |
| Melting Point | 58-62 °C | [1][4] |
| Assay Purity | ≥97% | [4][5] |
| Exact Mass | 197.04523368 Da |[2] |
Synthesis and Reactivity
Several synthetic routes to 2-(trifluoromethyl)quinolines have been developed. A notable method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by a reductive cyclization step.[7][8] Another approach utilizes trifluoroacetic acid derivatives in phosphonium-trifluoroacetamide chemistry.[9] The reactivity of the quinoline core can be further exploited, for instance, through palladium-catalyzed cross-coupling reactions on halogenated derivatives to synthesize complex molecules.[10]
Caption: General workflow for synthesizing 2-CF3-3-arylquinolines.
Experimental Protocol: Synthesis from α-CF3-Enamines
This protocol is a generalized procedure based on the synthesis of 2-CF3-3-arylquinolines.[8]
-
Synthesis of α-CF3-Enamine : A solution of the corresponding haloalkene and pyrrolidine is stirred, often in a suitable solvent or neat, to produce the α-CF3-enamine intermediate. The product is typically purified by distillation or chromatography.
-
Synthesis of o-Nitrophenyl-substituted Enone : The prepared α-CF3-enamine (1.0 eq) and a substituted 2-nitrobenzaldehyde (1.0 eq) are dissolved in acetic acid. The mixture is heated at 80–90 °C for several hours until the reaction is complete (monitored by TLC). The resulting enone is then isolated, often via precipitation or extraction, and purified.[8]
-
Reductive Cyclization : The purified enone (1.0 eq) is dissolved in acetic acid. Iron powder (Fe) is added portion-wise, and the mixture is heated. This promotes the reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to form the quinoline ring. The reaction yields the final 2-CF3-3-arylquinoline product, which is isolated and purified by standard methods like column chromatography.[8] A one-pot procedure directly from the enamine is also often feasible.[7]
Spectroscopic Characterization
The structure of 2-(Trifluoromethyl)quinoline and its derivatives is confirmed using a combination of spectroscopic techniques. While a detailed spectrum for the parent compound is not provided, the expected characteristics and data from closely related analogs are summarized below.
Table 3: Spectroscopic Data Overview for Trifluoromethyl-Quinolines
| Technique | Expected Features / Reported Data for Analogs | Reference(s) |
|---|---|---|
| ¹H NMR | Aromatic protons (quinoline ring) typically appear in the δ 7.5-8.5 ppm region. The specific chemical shifts and coupling constants depend on the substitution pattern. For Schiff base derivatives, an azomethine proton (CH=N) singlet appears around δ 8.5-8.8 ppm. | [11] |
| ¹³C NMR | Aromatic carbons appear in the δ 120-150 ppm region. The carbon of the CF₃ group is observed as a quartet due to C-F coupling. For Schiff base derivatives, the CH=N carbon is found in the δ 162-165 ppm range. | [11] |
| ¹⁹F NMR | A sharp singlet for the CF₃ group is expected. For various 4-(trifluoromethyl)quinoline derivatives, this signal appears around δ -61.7 ppm. | [3][11] |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching vibrations of the aromatic system are expected in the 1500-1650 cm⁻¹ region. Strong C-F stretching bands are typically observed in the 1100-1300 cm⁻¹ region. | [12][13] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the compound's molecular weight is observed. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. |[3][14] |
Biological Activity and Applications
Quinoline and its derivatives are renowned for their wide spectrum of biological activities. The incorporation of a trifluoromethyl group often enhances these properties, making 2-(Trifluoromethyl)quinoline a valuable scaffold in drug discovery.[15][16][17]
-
Antimalarial and Antiprotozoal : Quinoline is a core structure in many antimalarial drugs like chloroquine and mefloquine.[17][18] Trifluoromethylated quinolines have shown potency against resistant strains of P. falciparum.[15]
-
Anticancer : Various quinoline derivatives demonstrate significant antiproliferative activity against different cancer cell lines.[16][19]
-
Antiviral : 2,8-bis(Trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication.[18]
-
Antifungal and Antibacterial : Fluorinated quinoline analogs exhibit good antifungal activity against various plant pathogens.[14] The quinolone class of antibiotics, such as ciprofloxacin, highlights the antibacterial potential of this scaffold.[8]
-
CNS and Anti-inflammatory : Quinoline derivatives are being investigated for their potential as analgesic, anticonvulsant, and anti-inflammatory agents.[20]
Caption: The 2-(CF3)quinoline scaffold gives rise to diverse biological activities.
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis.
Melting Point Determination
This protocol describes the standard capillary method for determining the melting point of a solid compound.[1]
-
Sample Preparation : A small amount of finely powdered, dry 2-(Trifluoromethyl)quinoline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (58-62 °C).
-
Measurement : The heating rate is then reduced to 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[1]
Lipophilicity (logP) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key parameter for predicting pharmacokinetic properties. This protocol describes the shake-flask method.[1]
Caption: Experimental workflow for determining the logP value.
-
System Preparation : Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.
-
Sample Addition : A precisely weighed amount of 2-(Trifluoromethyl)quinoline is dissolved in a known volume of the pre-saturated n-octanol phase.
-
Partitioning : A known volume of the pre-saturated water phase is added. The mixture is sealed and shaken mechanically at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Safety Information
According to safety data, 2-(Trifluoromethyl)quinoline is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Signal Word : Danger
-
Hazard Statements : H301, H315, H319, H335
-
Precautionary Statements : P301 + P310 + P330, P302 + P352, P305 + P351 + P338
-
Storage Class : 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[4]
Conclusion
2-(Trifluoromethyl)quinoline is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of a quinoline core and a trifluoromethyl group imparts favorable physicochemical and biological properties. The well-established synthetic routes and the diverse reactivity of this scaffold continue to make it an attractive target for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties for researchers in the field.
References
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